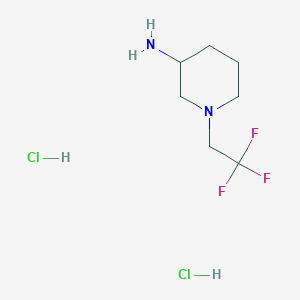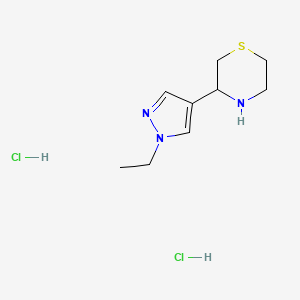![molecular formula C9H9Cl2N3 B1459486 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine CAS No. 1211591-34-2](/img/structure/B1459486.png)
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine
説明
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound. It has a molecular formula of C9H9Cl2N3 and a molecular weight of 230.09 g/mol .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical And Chemical Properties Analysis
This compound has a density of 1.46 and a pKa of -1.45±0.30 (Predicted) .科学的研究の応用
Anticancer and Enzymatic Inhibitory Activity
PP derivatives, including compounds structurally related to 5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine, have shown a high impact in medicinal chemistry due to their significant anticancer potential and enzymatic inhibitory activity. Various synthetic pathways have been developed to enhance their structural diversity, leading to new drug designs with the PP core (Andres Arias-Gómez, Andrés Godoy, J. Portilla, 2021).
Kinase Inhibition
The PP scaffold has been explored for its potential as kinase inhibitors, with studies demonstrating the synthesis of analogs showing promise in this area. For instance, pyrazolo[4,3-d]pyrimidines, structurally similar to the compound , have been evaluated as cyclin-dependent kinase inhibitors, highlighting the versatility of the PP ring system in drug development (L. Havlícek, Daniela Moravcova, V. Kryštof, M. Strnad, 2015).
Synthetic Pathways and Biological Activities
Recent research has focused on developing concise and efficient methods to access PP derivatives due to their wide range of biological activities. These studies aim to improve the synthesis process and explore the PP scaffold's potential across various biological applications (Badr Jismy, G. Guillaumet, H. Allouchi, M. Akssira, M. Abarbri, 2017).
Antimicrobial Activity
PP derivatives have also been synthesized for evaluation as antimicrobial agents. Research into the regioselective synthesis of PP compounds in aqueous mediums without catalysts has led to discoveries of compounds with broad antibacterial activity, sometimes exceeding standard antibiotics in efficacy (R. Aggarwal, Garima Sumran, N. Garg, A. Aggarwal, 2011).
Therapeutic Potential
The therapeutic potential of PP derivatives extends to antimicrobial, anticancer, anti-anxiety, anti-proliferative, analgesic, and antioxidant agents, highlighting their significance in drug discovery and development. These derivatives are valuable as selective kinase inhibitors, showing the breadth of PP scaffold applications in medicinal chemistry (M. Hammouda, H. Gaffer, K. Elattar, 2022).
将来の方向性
Pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have shown potential as antitumor scaffolds and enzymatic inhibitors . The future directions in this field could involve the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have been observed to cause alterations in cell cycle progression and induce apoptosis within cells .
生化学分析
Biochemical Properties
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The compound influences cell signaling pathways, including those involved in cell proliferation and survival, leading to reduced cell viability. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other biomolecules, modulating their activities and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function, including cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It accumulates in specific cellular compartments, where it exerts its biochemical effects. The localization and accumulation of the compound are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications.
特性
IUPAC Name |
5,7-dichloro-2-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)6-3-9-12-7(10)4-8(11)14(9)13-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACUNYNRYVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



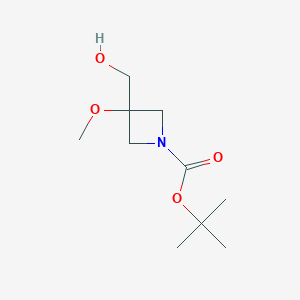
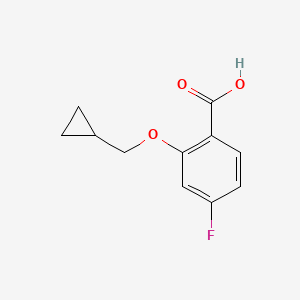
![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)
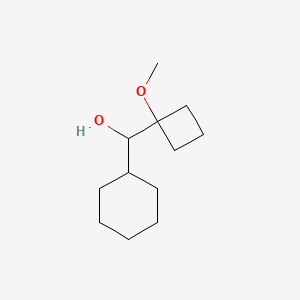
![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)



